N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound that features a thiadiazole ring, a cyclohexane carboxamide group, and a chlorobenzyl moiety
Mechanism of Action
Target of Action
The compound, also known as N-{5-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, is identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . DXS is a crucial enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, which is present in many bacteria, algae, and plants .
Mode of Action
The compound interacts with DXS, inhibiting its function
Biochemical Pathways
By inhibiting DXS, the compound disrupts the non-mevalonate pathway of isoprenoid biosynthesis . Isoprenoids are a large class of organic compounds that play various roles in cellular processes, including cell membrane maintenance, protein modification, and hormone synthesis. Therefore, the inhibition of DXS can have significant downstream effects on these processes.
Result of Action
The primary result of the compound’s action is the inhibition of the growth of certain organisms. For example, it has been shown to inhibit the growth of Haemophilus influenzae , a bacterium that can cause various infections in humans.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, followed by the introduction of the chlorobenzyl group and the cyclohexane carboxamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and quantity.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and chlorobenzyl-containing molecules. Examples include:
- 2-aminobenzothiazole
- 2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide
Uniqueness
N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S2/c19-14-9-5-4-8-13(14)10-20-15(24)11-26-18-23-22-17(27-18)21-16(25)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLAHPHMOZRILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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